molecular formula C21H17F3N6O3S2 B2627168 3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid CAS No. 956357-63-4

3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid

Cat. No. B2627168
CAS RN: 956357-63-4
M. Wt: 522.52
InChI Key: WDZMAVPXLDMMDO-UHFFFAOYSA-N
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Description

3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C21H17F3N6O3S2 and its molecular weight is 522.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that derivatives containing similar structural motifs have been synthesized for their antimicrobial properties. For instance, compounds synthesized from related thiazole, pyrazole, and triazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Abdelhamid et al., 2010; Sanjeeva Reddy et al., 2010). These studies underscore the significance of such compounds in addressing microbial resistance through novel therapeutic agents.

Pharmacological Properties

The structural complexity and versatility of these compounds also lend themselves to various pharmacological investigations. One study elaborated on the cyclization of specific triazolyl sulfanyl derivatives to create compounds with examined pharmacological effects on the central nervous system in mice, indicating a potential avenue for developing new CNS-active medications (Maliszewska-Guz et al., 2005).

Structural Characterization and Potential Applications

Further research into similar compounds has led to the structural characterization of derivatives with potential as antimicrobial agents. The detailed analysis of their molecular structure through crystallization and diffraction studies provides a foundation for understanding their interaction mechanisms and improving their efficacy (Kariuki et al., 2021). This structural insight is crucial for tailoring these compounds to target specific pathogens or cancer cells more effectively.

Antifungal and Antimycobacterial Potential

The synthesis of thiazolyl-pyrazolyl-triazole derivatives has shown promising antifungal and antimycobacterial activities, suggesting these compounds could serve as leads for developing treatments against fungal infections and tuberculosis (Nalawade et al., 2019; Jagadale et al., 2020). The identification of specific derivatives with potent activity against A. niger and M. tuberculosis strains highlights the therapeutic potential of these chemical frameworks in addressing critical infectious diseases.

properties

IUPAC Name

3-[[4-methyl-5-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-1,2,4-triazol-3-yl]sulfanyl]-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O3S2/c1-11-8-15(21(22,23)24)30(28-11)19-25-13(10-34-19)18-26-27-20(29(18)2)35-14(9-16(31)32)17(33)12-6-4-3-5-7-12/h3-8,10,14H,9H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZMAVPXLDMMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SC(CC(=O)O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid

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